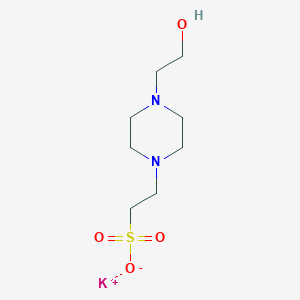

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

Vue d'ensemble

Description

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is a useful research compound. Its molecular formula is C8H17KN2O4S and its molecular weight is 276.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

HEPES potassium salt, also known as 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid potassium salt or Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, primarily targets the pH levels in biological systems . It is a zwitterionic buffer that helps maintain a stable pH environment, particularly in cell culture media .

Mode of Action

HEPES potassium salt interacts with its target, the pH environment, by stabilizing the pH of the solution . This is achieved even when small amounts of acid or base are added . The compound’s buffering capacity allows it to resist changes in pH, thereby maintaining a stable environment for biological reactions .

Biochemical Pathways

The primary biochemical pathway affected by HEPES potassium salt is the regulation of pH in biological systems . By stabilizing the pH, HEPES potassium salt ensures that biochemical pathways can proceed at their optimal pH. This is particularly important in cell culture experiments, where pH stability is crucial for accurate results .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems. The impact of these properties on the bioavailability of HEPES potassium salt in a biological context remains to be fully elucidated.

Result of Action

The molecular and cellular effects of HEPES potassium salt’s action primarily involve the maintenance of a stable pH environment . This can influence various cellular functions, as pH can affect enzyme activity, protein structure, and ionization states of biochemical molecules. Recent studies have shown that HEPES potassium salt can be taken up by cells, which may have an impact on various cellular functions .

Action Environment

The action, efficacy, and stability of HEPES potassium salt can be influenced by environmental factors such as temperature and light. For instance, the buffering capacity of HEPES potassium salt can vary with temperature . Additionally, HEPES-containing medium upon light exposure has cytotoxic effects mainly due to the formation of H2O2 . Therefore, it is advised to keep solutions containing HEPES potassium salt in darkness as much as possible to prevent oxidation .

Analyse Biochimique

Biochemical Properties

HEPES potassium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH of the solution . This property is particularly important in experiments involving enzymes, as many enzymes require a specific pH to function optimally .

Cellular Effects

HEPES potassium salt has significant effects on various types of cells and cellular processes. It influences cell function by maintaining a stable pH environment, which is essential for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown that HEPES potassium salt can be taken up by cells and can affect cellular functions .

Molecular Mechanism

The molecular mechanism of HEPES potassium salt involves its ability to stabilize the pH of the solution. This is achieved through its zwitterionic nature, which allows it to resist changes in pH when small amounts of acid or base are added . This buffering capacity is crucial for its interactions with biomolecules and its effects on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HEPES potassium salt can change over time. It is known for its stability, and there are no significant degradation products over time

Transport and Distribution

It is known that HEPES potassium salt can be taken up by cells

Activité Biologique

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, commonly referred to as HEPES potassium salt, is a zwitterionic buffer extensively utilized in biological and biochemical research. Its unique buffering capacity allows it to maintain stable pH levels in various experimental conditions, making it vital for applications such as cell culture media and protein purification. This article delves into the biological activity of HEPES potassium salt, exploring its mechanisms, applications, and relevant research findings.

- Chemical Formula : C₈H₁₇KN₂O₄S

- CAS Number : 82207-62-3

- Molecular Weight : 224.3 g/mol

The compound features a piperazine ring, which contributes to its buffering properties. The presence of a sulfonate group enhances its solubility in aqueous solutions, making it particularly useful in biological settings.

HEPES potassium salt functions primarily through its buffering action. It can accept or donate protons depending on the pH of the solution, thereby stabilizing the environment for various biochemical reactions. This property is crucial for maintaining enzyme activity and cellular functions that are sensitive to pH fluctuations.

Buffering Capacity

The buffering range of HEPES is typically between pH 6.8 and 8.2, making it suitable for a wide array of biological applications. Its effectiveness as a buffer is attributed to its ability to resist changes in pH when small amounts of acid or base are added.

1. Cell Culture

HEPES potassium salt is widely employed in cell culture media due to its ability to maintain physiological pH levels. Studies have shown that cells cultured in media containing HEPES exhibit enhanced growth and viability compared to those in media without this buffer.

2. Protein Purification

In protein purification protocols, HEPES helps maintain the stability of proteins during extraction and purification processes. Its buffering capacity prevents denaturation and aggregation of proteins, which is essential for obtaining functional proteins for downstream applications.

3. Neuroscience Research

Research has indicated that HEPES can influence neuronal activity by modulating extracellular potassium concentrations. For example, elevated extracellular potassium levels can lead to astrocyte swelling, which has implications for understanding brain edema and excitability .

4. Drug Formulation

HEPES is also used in pharmaceutical formulations where pH stability is critical. Its role as a buffer ensures that drug efficacy is maintained throughout storage and application.

Comparative Analysis with Similar Compounds

| Compound Name | Buffering Range | Solubility | Applications |

|---|---|---|---|

| HEPES | 6.8 - 8.2 | High | Cell culture, protein purification |

| TES | 7.0 - 8.5 | Moderate | Biochemical assays |

| MOPS | 7.0 - 7.9 | High | Molecular biology |

HEPES distinguishes itself from similar compounds by its superior solubility and buffering capacity at physiological pH levels.

Case Study 1: Impact on Cell Viability

A study demonstrated that human fibroblast cells cultured in HEPES-buffered media showed a significant increase in viability compared to controls lacking HEPES. The results indicated that HEPES not only maintains pH but also supports cellular metabolism.

Case Study 2: Neuronal Activity Modulation

In experiments assessing astrocyte response to elevated potassium levels, it was found that HEPES could effectively modulate astrocytic swelling without inducing cytotoxicity . This highlights its potential role in neuroprotective strategies during ischemic events.

Applications De Recherche Scientifique

Buffering Agent in Biological Research

HEPES is primarily used as a buffering agent in biological experiments due to its ability to maintain a stable pH in physiological conditions. Its buffering capacity is particularly effective in the physiological pH range (around pH 7.2 to 7.6), making it ideal for cell culture and enzyme assays.

In cell culture, HEPES is often added to growth media to ensure that the pH remains stable during cell growth and experimentation. This stability is crucial as many cellular processes are sensitive to pH changes.

Case Study: HEPES in Mammalian Cell Culture

A study demonstrated that the inclusion of HEPES in the culture medium improved the viability and proliferation of mammalian cells under stressful conditions, such as high CO₂ levels . The researchers found that HEPES effectively buffered the medium, allowing for optimal growth conditions.

Role in Enzyme Reactions

HEPES does not interfere with enzyme activity, making it an excellent choice for enzyme assays. It has been shown to support various enzymatic reactions without introducing significant background noise.

Case Study: HEPES in Enzyme Kinetics

In a kinetic study involving lactate dehydrogenase, researchers utilized HEPES as a buffer and observed consistent enzyme activity across a range of substrate concentrations . The results indicated that HEPES maintained the necessary pH without inhibiting enzyme function.

Use in Electrophoresis

HEPES is also employed in electrophoresis techniques, particularly in the preparation of running buffers for gel electrophoresis. Its buffering capacity helps maintain a constant pH during the separation of biomolecules.

Table 2: Comparison of Buffers in Electrophoresis

| Buffer Type | pH Range | Ionic Strength | Stability |

|---|---|---|---|

| HEPES | 7.2 - 7.6 | Moderate | High |

| Tris | 7.0 - 9.0 | Low | Moderate |

| Phosphate | 6.5 - 8.0 | High | Variable |

Applications in Medical Diagnostics

HEPES has found applications in medical diagnostics, particularly as a component of buffers used in assays for biomarker detection and analysis.

Case Study: HEPES in Prostate Cancer Diagnostics

Recent research highlighted the use of HEPES-based buffers in ionic-liquid-based aqueous biphasic systems (IL-based ABS) for the pre-treatment of human urine samples . This method improved the extraction and concentration of prostate-specific antigen (PSA), demonstrating HEPES's utility in clinical diagnostics.

Analyse Des Réactions Chimiques

Addition Reaction with Vinyl Sulfonate Salts

HEPES-K is synthesized via the addition of N-hydroxyethylpiperazine to vinyl sulfonate salts (e.g., sodium, potassium, or ammonium vinyl sulfonate) under alkaline conditions . The reaction proceeds as follows:

Reaction Equation:

Key Conditions :

-

Temperature: 40–120°C (optimal: 60–110°C)

-

Molar Ratio: Vinyl sulfonate to N-hydroxyethylpiperazine = 1.00–1.15:1

-

Catalyst: Alkaline agents (e.g., KOH, NaOH)

-

Reaction Time: 2–6 hours

Outcome:

The product is a sulfonate salt intermediate, which is later acidified to form HEPES acid and neutralized with potassium hydroxide to yield HEPES-K .

Substitution Reaction with 2-Haloethanesulfonate Salts

An alternative method involves reacting N-hydroxyethylpiperazine with potassium 2-haloethanesulfonate (e.g., 2-bromoethanesulfonate) under high-temperature conditions :

Reaction Equation:

Key Conditions :

-

Temperature: 140–225°C (optimal: 190–210°C)

-

Solvent: Water or polar aprotic solvents

-

Byproduct Removal: Continuous distillation of water to drive the reaction forward

Yield:

Reactions at 190–210°C achieve near-complete conversion (>95%) .

Acid-Base Reactions

HEPES-K acts as a zwitterionic buffer, participating in protonation/deprotonation equilibria. Its pKa is ~7.5, making it effective in physiological pH ranges .

Equilibrium Equation:

Buffer Behavior:

Thermal Stability

HEPES-K remains stable under standard laboratory conditions but decomposes at temperatures >234°C . Prolonged exposure to temperatures >150°C during synthesis can lead to sulfonate group degradation .

Oxidation Reactions

The hydroxyethyl group on the piperazine ring undergoes oxidation under strong conditions:

Example Reaction:

Agents: Hydrogen peroxide or potassium permanganate.

Incomplete Substitution

At suboptimal temperatures (<150°C), unreacted N-hydroxyethylpiperazine and residual 2-haloethanesulfonate may persist, requiring purification via alcohol washing .

Sulfate Contamination

Residual sulfate ions from vinyl sulfonate precursors can form insoluble barium or calcium sulfate during purification .

Comparative Reaction Data

| Reaction Parameter | Addition Reaction | Substitution Reaction |

|---|---|---|

| Temperature Range | 40–120°C | 140–225°C |

| Catalyst | KOH/NaOH | None (self-catalyzed) |

| Yield | ~85% | >95% |

| Byproducts | Sulfate ions | HBr/KBr |

Propriétés

IUPAC Name |

potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S.K/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWURIFKZTJGMFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17KN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635730 | |

| Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82207-62-3 | |

| Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.